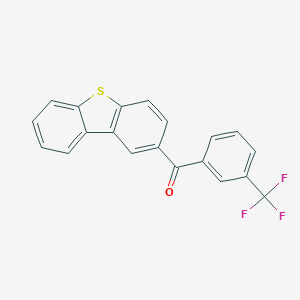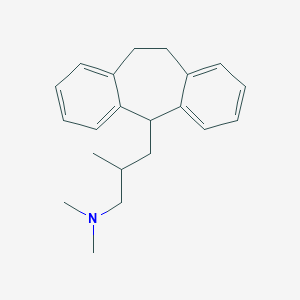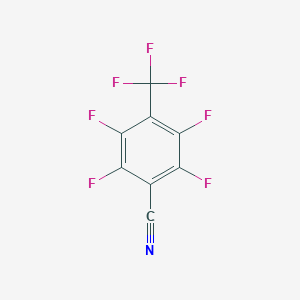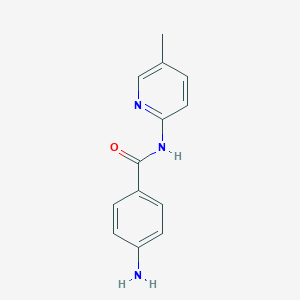
DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzothiophene, 2-(m-trifluoromethylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFMDB and has a molecular formula of C16H9F3O2S.
作用機序
The mechanism of action of TFMDB involves its interaction with proteins and nucleic acids. TFMDB binds to the amino acid residues in proteins and the nucleotide bases in nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.
生化学的および生理学的効果
TFMDB has been shown to have minimal biochemical and physiological effects on living organisms. This makes it an ideal compound for use in scientific research applications.
実験室実験の利点と制限
One of the primary advantages of TFMDB is its high sensitivity and specificity for the detection of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for specialized equipment for detection.
将来の方向性
There are several future directions for research on TFMDB. One potential area of research is its use as a diagnostic tool for the detection of diseases such as cancer. Another potential area of research is its use as a therapeutic agent for the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new fluorescent probes based on the structure of TFMDB.
合成法
The synthesis of TFMDB involves the reaction of dibenzothiophene with trifluoroacetic anhydride in the presence of a catalyst. This method has been widely used by researchers to produce TFMDB in large quantities for various scientific applications.
科学的研究の応用
TFMDB has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is its use as a fluorescent probe for the detection of proteins and nucleic acids. TFMDB has been shown to bind to proteins and nucleic acids, producing a fluorescent signal that can be detected using fluorescence spectroscopy.
特性
CAS番号 |
17739-81-0 |
|---|---|
製品名 |
DIBENZOTHIOPHENE, 2-(m-TRIFLUOROMETHYLBENZOYL)- |
分子式 |
C20H11F3OS |
分子量 |
356.4 g/mol |
IUPAC名 |
dibenzothiophen-2-yl-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C20H11F3OS/c21-20(22,23)14-5-3-4-12(10-14)19(24)13-8-9-18-16(11-13)15-6-1-2-7-17(15)25-18/h1-11H |
InChIキー |
BUSWROKLCOZQHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
正規SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
その他のCAS番号 |
17739-81-0 |
同義語 |
2-(m-Trifluoromethylbenzoyl)dibenzothiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)